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Compound of Interest

Compound Name: (R)-TAPI-2

Cat. No.: B13384330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory specificity of (R)-TAPI-2 and

TAPI-0 against a panel of A Disintegrin and Metalloproteinases (ADAMs). The information

presented is curated from publicly available experimental data to assist researchers in selecting

the appropriate inhibitor for their studies.

Executive Summary
(R)-TAPI-2 and TAPI-0 are both hydroxamate-based broad-spectrum inhibitors of

metalloproteinases, including members of the ADAM family. While both compounds effectively

inhibit ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), their

specificity profiles across other ADAMs show notable differences. Based on available data, (R)-
TAPI-2 has been characterized against a wider range of ADAMs, revealing a varied inhibition

profile. TAPI-0 is primarily documented as a potent ADAM17 inhibitor, with limited public data

on its activity against other ADAM family members.

Inhibitor Specificity: A Quantitative Comparison
The inhibitory activity of (R)-TAPI-2 and TAPI-0 is summarized in the table below. The data is

presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), which are

standard measures of inhibitor potency. Lower values indicate higher potency.
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Target ADAM (R)-TAPI-2 (Kᵢ) TAPI-0 (IC₅₀)

ADAM8 10 µM[1] Data not available

ADAM9 Data not available Data not available

ADAM10 3 µM[1] Data not available

ADAM12 100 µM[1] Data not available

ADAM15 Ineffective up to 50 µM Data not available

ADAM17 (TACE) 0.12 µM (120 nM)[1][2] 100 nM[3]

Note: The biochemical name for TAPI-2 is N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-

methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide, confirming that the commonly

used TAPI-2 is the (R)-enantiomer.[4]

Interpretation of Data
From the available data, both (R)-TAPI-2 and TAPI-0 are potent inhibitors of ADAM17, with

potencies in the low nanomolar range. However, the specificity of (R)-TAPI-2 is more

extensively documented. It displays moderate inhibitory activity against ADAM10 and weaker

activity against ADAM8 and ADAM12. Notably, (R)-TAPI-2 was found to be ineffective at

inhibiting ADAM15 at concentrations up to 50 µM. The lack of comprehensive data for TAPI-0

against other ADAMs makes a direct and complete comparison of their specificity profiles

challenging.

Logical Relationship of Inhibitor Specificity
The following diagram illustrates the known inhibitory relationships between (R)-TAPI-2, TAPI-

0, and various ADAMs based on the available data.
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Inhibitors

ADAMs

(R)-TAPI-2

ADAM8

Inhibits (Ki=10 µM)

ADAM10

Inhibits (Ki=3 µM)

ADAM12

Inhibits (Ki=100 µM)

ADAM15

No significant inhibition

ADAM17

Inhibits (Ki=120 nM)

TAPI-0

Inhibits (IC50=100 nM)
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Inhibitor specificity for ADAMs.

Experimental Methodologies
The determination of inhibitor specificity against ADAMs typically involves in vitro enzymatic

assays. A common and robust method is the Fluorescence Resonance Energy Transfer (FRET)

Assay.

Principle of the FRET-based ADAM Inhibition Assay
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher

molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the

fluorophore. Upon cleavage of the peptide by an active ADAM enzyme, the fluorophore and

quencher are separated, leading to an increase in fluorescence intensity. The rate of this

increase is proportional to the enzyme's activity. By measuring the fluorescence in the

presence of varying concentrations of an inhibitor, the IC₅₀ value can be determined.

Generalized Experimental Protocol
Reagents and Materials:

Recombinant human ADAM enzymes (e.g., ADAM8, ADAM10, ADAM12, ADAM17).

Fluorogenic peptide substrate specific for the ADAM of interest.
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Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, containing a detergent like 0.01% Brij-35).

Inhibitors: (R)-TAPI-2 and TAPI-0, dissolved in a suitable solvent (e.g., DMSO).

96-well black microplates.

Fluorescence microplate reader.

Assay Procedure:

Prepare a serial dilution of the inhibitors ((R)-TAPI-2 and TAPI-0) in the assay buffer.

In a 96-well plate, add the assay buffer, the recombinant ADAM enzyme, and the inhibitor

at various concentrations. Include a control with no inhibitor.

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a

controlled temperature (e.g., 37°C) to allow for binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Immediately begin monitoring the increase in fluorescence intensity over time using a

microplate reader with appropriate excitation and emission wavelengths for the chosen

fluorophore.

Record the reaction rates (slope of the fluorescence versus time curve).

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the

uninhibited control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine

the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity.

Experimental Workflow
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The following diagram outlines the typical workflow for determining the specificity of ADAM

inhibitors.

Preparation Assay
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ADAM inhibitor specificity workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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